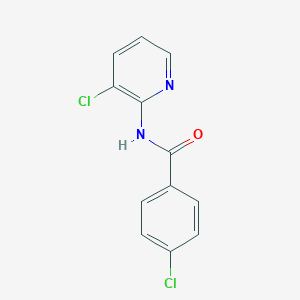
4-chloro-N-(3-chloropyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has generated significant interest due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a chloropyridine group and a chlorobenzene group.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to have potential applications in scientific research. This compound has been found to inhibit the activity of a protein called GSK-3β, which is involved in a variety of cellular processes such as glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3β has been linked to a number of diseases including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, 4-chloro-N-(3-chloropyridin-2-yl)benzamide has the potential to be used as a tool compound to study the role of GSK-3β in these diseases.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β, preventing the enzyme from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloropyridin-2-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of GSK-3β with an IC50 value of 44 nM. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit GSK-3β activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is that it is a relatively small molecule that can be easily synthesized and purified. Another advantage is that this compound has a high affinity for GSK-3β, making it a potent inhibitor of this enzyme. However, one limitation of using this compound is that it may have off-target effects on other proteins that contain ATP-binding sites. Therefore, it is important to use appropriate controls in experiments to ensure that any observed effects are due to the inhibition of GSK-3β.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(3-chloropyridin-2-yl)benzamide. One direction is to investigate the therapeutic potential of this compound in diseases that are associated with GSK-3β dysregulation such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective inhibitors of GSK-3β. Additionally, it would be interesting to investigate the effects of this compound on other cellular processes that are regulated by GSK-3β such as autophagy and cell proliferation.
Synthesemethoden
The synthesis of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Eigenschaften
Molekularformel |
C12H8Cl2N2O |
|---|---|
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
4-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-3-8(4-6-9)12(17)16-11-10(14)2-1-7-15-11/h1-7H,(H,15,16,17) |
InChI-Schlüssel |
CIZOHRZXDNXRMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)



![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)



![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)